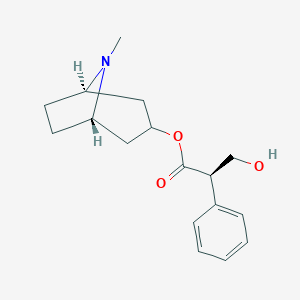![molecular formula C19H18Cl3NO4 B227909 Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate](/img/structure/B227909.png)
Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate is a chemical compound that has been extensively researched for its potential applications in scientific research. The compound is known for its unique properties, which make it useful in various fields of research.
Wirkmechanismus
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins in the body. This inhibition can lead to various biochemical and physiological effects, which we will discuss later in this paper.
Biochemische Und Physiologische Effekte
Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have anti-viral, anti-bacterial, and anti-fungal properties. However, more research is needed to fully understand the extent of these effects and their potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively target certain enzymes or proteins, which makes it useful for studying the mechanism of action of various biological processes. However, the compound is also highly reactive and can be difficult to work with, which can limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate. One direction is to further study the compound's potential applications in cancer therapy. Another direction is to explore its potential as an anti-inflammatory agent. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
In conclusion, Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate is a complex chemical compound that has been extensively researched for its potential applications in scientific research. The compound has various properties that make it useful in different fields of research, and its potential applications are still being explored. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of research.
Synthesemethoden
Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis method is complex and requires careful attention to detail to ensure the purity and quality of the final product. The process involves the use of various reagents, solvents, and catalysts, which are carefully chosen to optimize the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate has been extensively studied for its potential applications in scientific research. The compound has been shown to have various properties that make it useful in different fields of research. It has been used as a building block for the synthesis of new compounds, as a tool for studying the mechanism of action of various biological processes, and as a potential therapeutic agent for various diseases.
Eigenschaften
Produktname |
Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate |
|---|---|
Molekularformel |
C19H18Cl3NO4 |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
methyl 2-[(2-chloroacetyl)amino]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]propanoate |
InChI |
InChI=1S/C19H18Cl3NO4/c1-26-19(25)17(23-18(24)10-20)9-12-5-7-13(8-6-12)27-11-14-15(21)3-2-4-16(14)22/h2-8,17H,9-11H2,1H3,(H,23,24) |
InChI-Schlüssel |
LPGRIDNCKCCOGT-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)NC(=O)CCl |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)
![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)
![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)
![2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)

![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)
![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B227888.png)